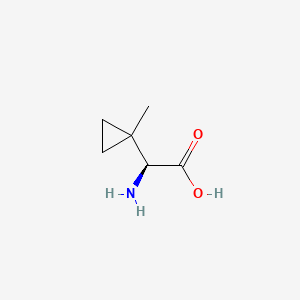
4-Bromo-5-propylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-propylthiophene-2-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties. The bromo and propyl substituents on the thiophene ring influence the reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of thiophene derivatives often involves lithiation reactions, as demonstrated in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is closely related to 4-Bromo-5-propylthiophene-2-carboxylic acid. This synthesis includes direct lithiations and a bromination reaction starting from thiophene, indicating the potential synthetic routes that could be applied to 4-Bromo-5-propylthiophene-2-carboxylic acid . Additionally, the sodium salt of related bromothiophen carboxylic acids can react with carbanions in the presence of copper to give condensation products, suggesting a possible synthetic pathway for the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, has been characterized by FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. These techniques can provide detailed information about the molecular vibrations, geometry, and electronic structure of 4-Bromo-5-propylthiophene-2-carboxylic acid .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The presence of a bromo substituent makes the compound a candidate for further functionalization through nucleophilic substitution reactions. The carboxylic acid group also offers a site for reactions such as esterification and amidation, which are commonly used in the derivatization of carboxylic acids for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5-propylthiophene-2-carboxylic acid can be inferred from related compounds. For example, the derivatization of carboxylic acids with bromomethyl coumarins has been shown to be a sensitive method for the detection of carboxylic acids in liquid chromatography, which could be applicable to the analysis of 4-Bromo-5-propylthiophene-2-carboxylic acid . The photoreleasable protecting group for carboxylic acids, such as 2,5-dimethylphenacyl, indicates the potential for photochemical reactions involving the carboxylic acid group of the compound .
Scientific Research Applications
- Application Summary: This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It’s a four-step protocol starting from thiophene with an overall yield of 47% .
- Methods of Application: The lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .
- Results or Outcomes: The result of this process is the synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFFUJISNVJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397190 |
Source


|
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-propylthiophene-2-carboxylic acid | |
CAS RN |
869951-15-5 |
Source


|
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1274250.png)




![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)